![molecular formula C8H18ClO4P B14335433 Diethyl [3-(chloromethoxy)propyl]phosphonate CAS No. 95412-63-8](/img/structure/B14335433.png)
Diethyl [3-(chloromethoxy)propyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [3-(chloromethoxy)propyl]phosphonate is an organophosphorus compound with the molecular formula C7H16ClO4P. It is a clear, colorless to light yellow liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility in organic synthesis, making it a valuable intermediate in the production of various chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl [3-(chloromethoxy)propyl]phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 3-chloropropanol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-chloropropanol is replaced by the diethyl phosphite group .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods typically use similar reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of catalysts and controlled reaction environments helps in achieving the desired product with minimal impurities .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [3-(chloromethoxy)propyl]phosphonate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different phosphonate derivatives.
Hydrolysis: The compound can be hydrolyzed to produce phosphonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Produces substituted phosphonates.
Oxidation: Yields oxidized phosphonate derivatives.
Reduction: Results in reduced phosphonate compounds.
Aplicaciones Científicas De Investigación
Diethyl [3-(chloromethoxy)propyl]phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential use in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential in drug development, particularly in the synthesis of phosphonate-based drugs.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of diethyl [3-(chloromethoxy)propyl]phosphonate involves its reactivity with various nucleophiles and electrophiles. The compound’s phosphonate group can form stable bonds with carbon, oxygen, and nitrogen atoms, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl chloromethylphosphonate
- Diethyl (3-bromopropyl)phosphonate
- Diethyl (hydroxymethyl)phosphonate
- Diethyl vinylphosphonate
Uniqueness
Diethyl [3-(chloromethoxy)propyl]phosphonate is unique due to its specific structure, which includes a chloromethoxy group attached to the propyl chain. This structural feature imparts distinct reactivity and makes it suitable for specific synthetic applications that other phosphonates may not be able to achieve .
Propiedades
Número CAS |
95412-63-8 |
|---|---|
Fórmula molecular |
C8H18ClO4P |
Peso molecular |
244.65 g/mol |
Nombre IUPAC |
1-(chloromethoxy)-3-diethoxyphosphorylpropane |
InChI |
InChI=1S/C8H18ClO4P/c1-3-12-14(10,13-4-2)7-5-6-11-8-9/h3-8H2,1-2H3 |
Clave InChI |
VAZUXYHLEIUEEP-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CCCOCCl)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Methyl-2-[(phenylsulfanyl)methyl]prop-2-enamide](/img/structure/B14335358.png)
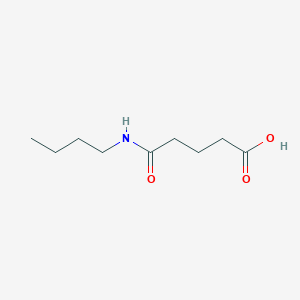
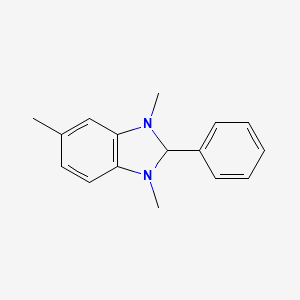
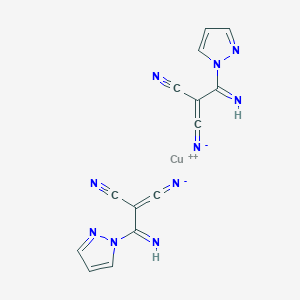
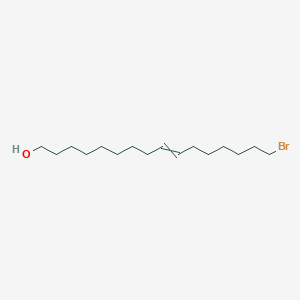

![{[(4-Chlorophenyl)methyl]sulfanyl}(tricyclohexyl)stannane](/img/structure/B14335416.png)
![4-[5-(4-Methoxyphenyl)-1,3-dioxan-2-yl]phenol](/img/structure/B14335424.png)
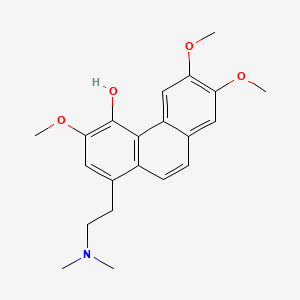
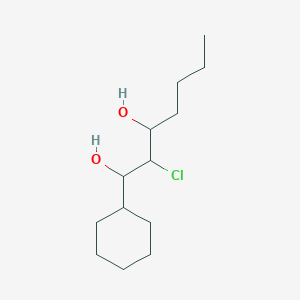
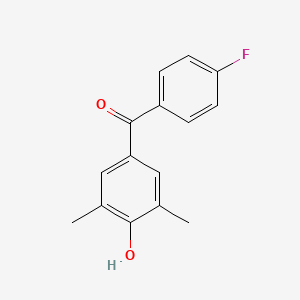
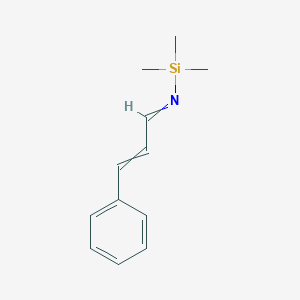
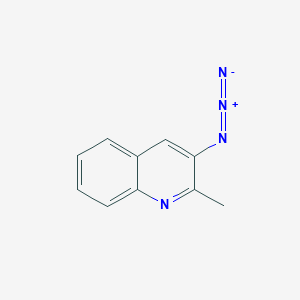
![3-[Carboxy(4-chlorophenyl)methoxy]-3-oxo-2-phenylpropanoate](/img/structure/B14335450.png)
